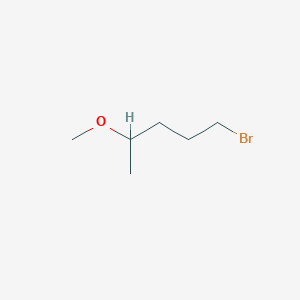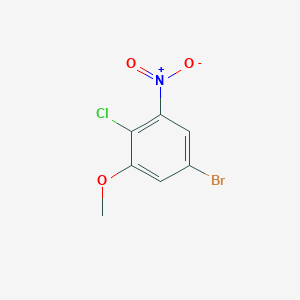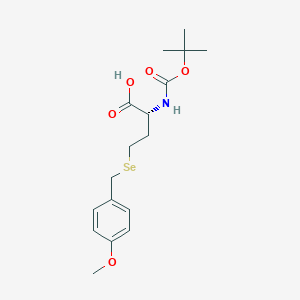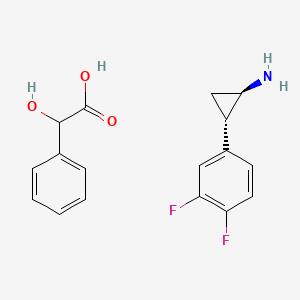
1,2,4,9-Tetramethoxy-7-methylanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4,9-Tetramethoxy-7-methylanthracene is a polycyclic aromatic hydrocarbon with the molecular formula C19H20O4. This compound is characterized by the presence of four methoxy groups and a methyl group attached to the anthracene core.
Méthodes De Préparation
The synthesis of 1,2,4,9-Tetramethoxy-7-methylanthracene typically involves the methoxylation of anthracene derivatives. One common method includes the reaction of anthracene with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds through electrophilic aromatic substitution, resulting in the formation of the desired tetramethoxy derivative .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
1,2,4,9-Tetramethoxy-7-methylanthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of partially or fully reduced anthracene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the available positions on the anthracene ring. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce dihydroanthracene compounds .
Applications De Recherche Scientifique
1,2,4,9-Tetramethoxy-7-methylanthracene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound for studying the reactivity of polycyclic aromatic hydrocarbons.
Biology: The compound’s derivatives have been investigated for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stable aromatic structure
Mécanisme D'action
The mechanism of action of 1,2,4,9-Tetramethoxy-7-methylanthracene and its derivatives involves interactions with various molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of specific enzymes or signaling pathways involved in cell proliferation and apoptosis. The compound’s antimicrobial effects could result from disrupting bacterial cell membranes or interfering with essential metabolic processes .
Comparaison Avec Des Composés Similaires
1,2,4,9-Tetramethoxy-7-methylanthracene can be compared with other similar compounds, such as:
1,2,4,9-Tetramethoxy-8-methylanthracene: This compound differs by the position of the methyl group, which can influence its chemical reactivity and biological activity.
1,2,4,9-Tetramethoxyanthracene: Lacks the methyl group, which may affect its solubility and interaction with other molecules.
1,2,4,5-Tetramethoxyanthracene: The position of the methoxy groups varies, leading to differences in electronic properties and reactivity
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
834867-34-4 |
|---|---|
Formule moléculaire |
C19H20O4 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
1,2,4,9-tetramethoxy-7-methylanthracene |
InChI |
InChI=1S/C19H20O4/c1-11-6-7-12-9-14-15(20-2)10-16(21-3)19(23-5)17(14)18(22-4)13(12)8-11/h6-10H,1-5H3 |
Clé InChI |
OYBUCRZOYACYQJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C3=C(C=C2C=C1)C(=CC(=C3OC)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![heptasodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[oxido(phosphonatooxy)phosphoryl]oxyoxolan-2-yl]methyl phosphate](/img/structure/B13150179.png)
![3-bromo-3H-Pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13150181.png)


![6-[6-(5-carboxypyridin-2-yl)pyridin-3-yl]pyridine-3-carboxylic acid](/img/structure/B13150200.png)






